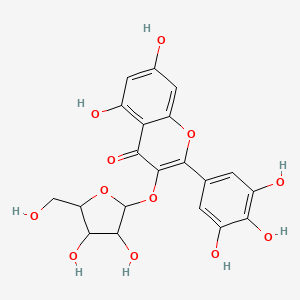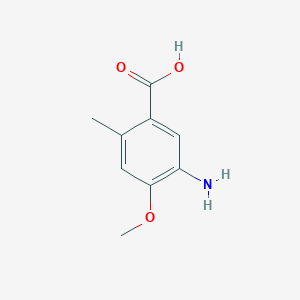
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects primarily through the inhibition of DNA synthesis and the induction of apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine involves several key steps:
Starting Materials: The synthesis begins with uridine, a naturally occurring nucleoside.
Isopentenylation: The uridine undergoes isopentenylation, where an isopentenyl group is introduced. This step typically involves the use of isopentenyl pyrophosphate and a suitable catalyst.
Trifluoroacetylation: The next step is the trifluoroacetylation of the isopentenylated uridine. This involves the reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Aminomethylation: Finally, the compound is aminomethylated using formaldehyde and an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification systems such as chromatography.
化学反应分析
Types of Reactions
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trifluoroacetyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.
科学研究应用
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its role in cellular processes, particularly in DNA synthesis and repair.
Medicine: Its antitumor activity makes it a candidate for cancer research, especially in targeting lymphoid malignancies.
Industry: The compound’s unique properties are explored for potential use in pharmaceuticals and biotechnology.
作用机制
The mechanism of action of 5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine involves:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process.
Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating apoptotic pathways.
Molecular Targets: The primary targets are enzymes involved in DNA synthesis, such as DNA polymerase.
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another nucleoside analog with antitumor activity.
Gemcitabine: A nucleoside analog used in chemotherapy.
Cytarabine: Used in the treatment of certain leukemias.
Uniqueness
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine is unique due to its specific trifluoroacetyl and isopentenyl modifications, which enhance its stability and antitumor efficacy compared to other nucleoside analogs .
属性
分子式 |
C17H22F3N3O7 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
N-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-(3-methylbut-3-enyl)acetamide |
InChI |
InChI=1S/C17H22F3N3O7/c1-8(2)3-4-22(15(28)17(18,19)20)5-9-6-23(16(29)21-13(9)27)14-12(26)11(25)10(7-24)30-14/h6,10-12,14,24-26H,1,3-5,7H2,2H3,(H,21,27,29) |
InChI 键 |
NVDLHYHKFKHIDC-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CCN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)



![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)
![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)




